

# Application Notes and Protocols for 1,1'-Methylenedi-2-naphthol

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## Compound of Interest

Compound Name: Squoxin

Cat. No.: B090054

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the synthesis, potential applications, and experimental protocols related to 1,1'-methylenedi-2-naphthol. The content is intended to guide researchers in utilizing this compound in synthetic chemistry, materials science, and drug discovery.

## Compound Information

- IUPAC Name: 1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol
- Synonyms: Bis(2-hydroxy-1-naphthyl)methane, 2,2'-Dihydroxy-1,1'-dinaphthylmethane
- CAS Number: 1096-84-0
- Molecular Formula: C<sub>21</sub>H<sub>16</sub>O<sub>2</sub>
- Molecular Weight: 300.36 g/mol

Physicochemical Properties:

Property	Value	Reference
Melting Point	209 °C	[1]
Appearance	Solid	[2]
Solubility	Soluble in organic solvents	[2]

#### Spectroscopic Data Summary:

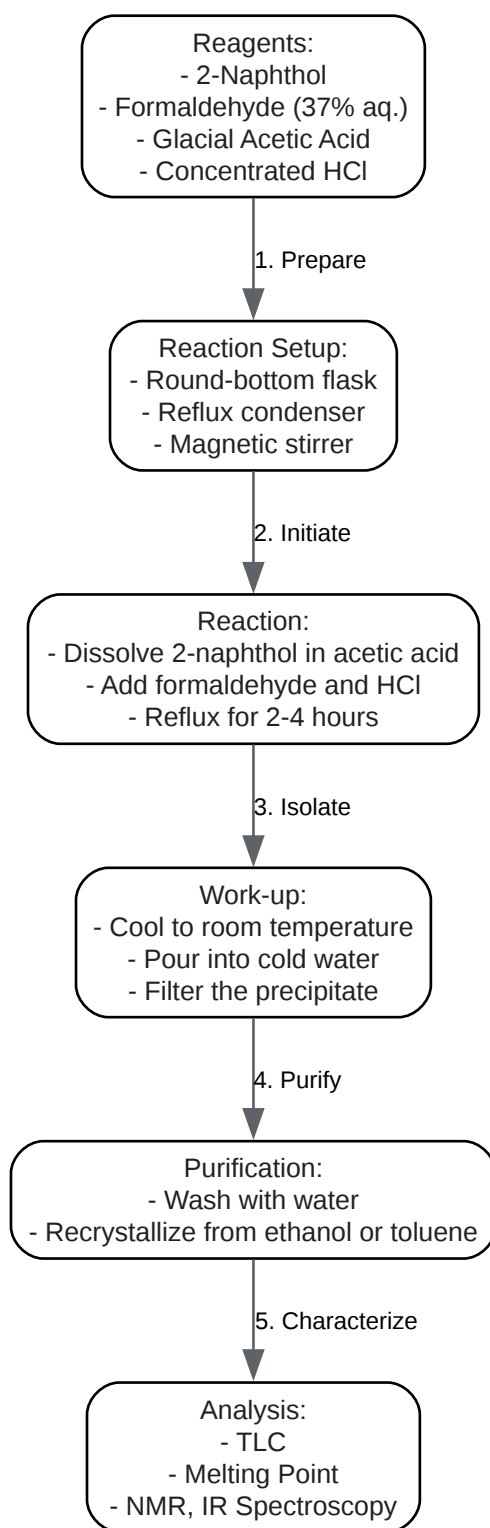
Spectrum Type	Availability	Source
<sup>13</sup> C NMR	Available	SpectraBase[1]
<sup>1</sup> H NMR	Available for related compounds	-
FTIR	Available	SpectraBase[1]
Raman	Available	SpectraBase[1]
Mass Spectrometry (GC)	Available	SpectraBase[1]

## Synthesis Protocol: Acid-Catalyzed Condensation of 2-Naphthol with Formaldehyde

This protocol describes a general method for the synthesis of 1,1'-methylenedi-2-naphthol, adapted from related condensation reactions of naphthols with formaldehyde.

**Reaction Principle:** The synthesis involves the electrophilic substitution of 2-naphthol with formaldehyde in the presence of an acid catalyst, leading to the formation of a methylene bridge between two naphthol moieties.

#### Experimental Workflow for Synthesis



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Caption: Workflow for the synthesis of 1,1'-methylenedi-2-naphthol.

#### Materials:

- 2-Naphthol
- Formaldehyde (37% aqueous solution)
- Glacial Acetic Acid
- Concentrated Hydrochloric Acid
- Ethanol or Toluene (for recrystallization)
- Deionized Water

#### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Buchner funnel and filter paper
- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol (1 equivalent) in glacial acetic acid.
- **Addition of Reagents:** To the stirred solution, add formaldehyde solution (0.5 equivalents) followed by a catalytic amount of concentrated hydrochloric acid.
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

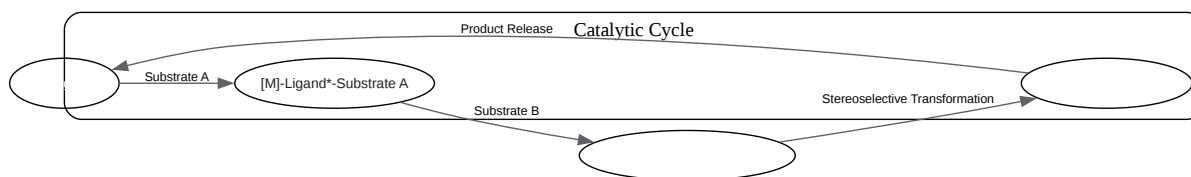
- Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
- Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with water to remove any remaining acid and unreacted formaldehyde.
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent such as ethanol or toluene to obtain pure 1,1'-methylenedi-2-naphthol as a solid.
- Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (NMR, IR).

## Application in Asymmetric Catalysis (Potential)

1,1'-Methylenedi-2-naphthol shares structural similarities with the well-known 1,1'-bi-2-naphthol (BINOL), a privileged scaffold for chiral ligands in asymmetric catalysis. The two naphthol units linked by a methylene bridge create a chiral environment that can be exploited in the synthesis of enantiomerically enriched compounds.

### Proposed Catalytic Cycle for a Metal-Catalyzed Asymmetric Reaction

The following diagram illustrates a generalized catalytic cycle where a metal complex of a binaphthyl-derived ligand, such as a derivative of 1,1'-methylenedi-2-naphthol, could be employed.



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Caption: A generalized catalytic cycle for asymmetric synthesis.

### Protocol: Asymmetric Aldol Reaction (Illustrative Example)

This protocol is a hypothetical application of a chiral catalyst derived from 1,1'-methylenedi-2-naphthol in an asymmetric aldol reaction.

#### Materials:

- Chiral catalyst (e.g., a titanium complex of 1,1'-methylenedi-2-naphthol)
- Aldehyde
- Silyl enol ether
- Dichloromethane (anhydrous)
- Standard work-up and purification reagents

#### Procedure:

- **Catalyst Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), prepare the chiral titanium catalyst by reacting 1,1'-methylenedi-2-naphthol with a suitable titanium precursor (e.g.,  $\text{Ti}(\text{O}-i\text{-Pr})_4$ ) in anhydrous dichloromethane.
- **Reaction:** Cool the catalyst solution to the desired temperature (e.g.,  $-78\text{ }^\circ\text{C}$ ). Add the aldehyde substrate, followed by the dropwise addition of the silyl enol ether.
- **Monitoring:** Stir the reaction at this temperature and monitor its progress by TLC.
- **Quenching and Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of  $\text{NaHCO}_3$ . Allow the mixture to warm to room temperature and extract the product with dichloromethane.
- **Purification:** Dry the combined organic layers over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
- **Analysis:** Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC.

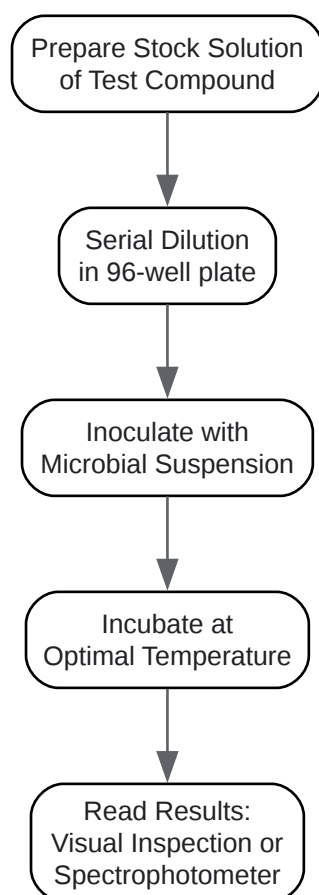
## Application in Antimicrobial Research

While data on the antimicrobial activity of 1,1'-methylenedi-2-naphthol itself is limited, its derivatives, specifically 1-aminoalkyl-2-naphthols, have shown promising antibacterial and antifungal properties. These derivatives are synthesized via a Betti base reaction involving 2-naphthol, formaldehyde, and a secondary amine.[3][4][5]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of a compound against bacterial and fungal strains.

Experimental Workflow for MIC Determination



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Caption: Workflow for MIC determination via broth microdilution.

#### Materials:

- Test compound (e.g., 1-(piperidin-1-ylmethyl)naphthalen-2-ol)
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Positive control (standard antibiotic/antifungal)
- Negative control (medium only)

#### Procedure:

- Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the microbial strain according to CLSI guidelines.
- Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive and negative control wells.
- Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

#### Quantitative Antimicrobial Activity Data for 1-Aminoalkyl-2-naphthol Derivatives:



Compound	Microorganism	MIC (µg/mL)	Reference
1-(piperidin-1-ylmethyl)naphthalen-2-ol	Pseudomonas aeruginosa MDR1	10	[3][4][5]
1-(piperidin-1-ylmethyl)naphthalen-2-ol	Staphylococcus aureus MDR	100	[3][4]
1-(dimethylaminomethyl)naphthalen-2-ol	Penicillium notatum	400	[3][4][5]
1-(dimethylaminomethyl)naphthalen-2-ol	Penicillium funiculosum	400	[3][4][5]
Ciprofloxacin (control)	Staphylococcus aureus MDR	200	[3][4]
Griseofulvin (control)	Penicillium funiculosum	500	[5]

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## References

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